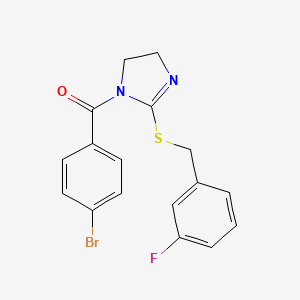

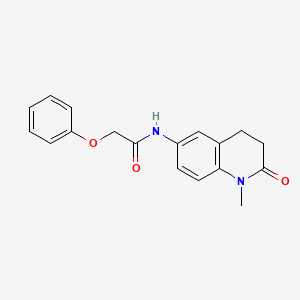

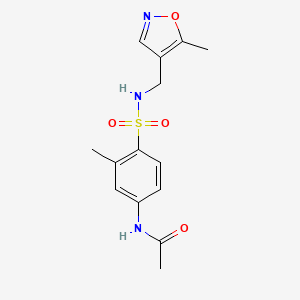

pyridin-3-ylmethyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound seems to be a complex organic molecule that likely belongs to the class of organic compounds known as benzofurans . These are organic compounds containing a benzene ring fused to a furan. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom .

Synthesis Analysis

In a study, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .

Molecular Structure Analysis

The structures of synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .

Chemical Reactions Analysis

The synthesis of these compounds involves various chemical reactions, including the use of ethyl chloroformate, carboxylic acid derivatives, and 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine as raw materials .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a boiling point of 799.1±60.0 °C, a density of 1.40±0.1 g/cm3, and a pKa of 14.33±0.10 .

Applications De Recherche Scientifique

Coordination Chemistry and Luminescent Properties

Pyridin-3-ylmethyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)carbamate and its derivatives have been explored in coordination chemistry for their ability to act as ligands. These compounds, particularly derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, have shown versatility as terpyridine analogues. Their applications include forming luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Organic Electronics and Phosphorescence

In the field of organic electronics, these compounds have been utilized to construct bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs). By varying the linking mode between the electron-transporting unit (3-(1H-pyrazol-1-yl)pyridine) and the hole-transporting unit (carbazole), researchers have been able to tune the optoelectronic parameters extensively. This has led to the development of high-efficiency blue, green, and white PhOLEDs with significant improvements in current efficiency and low-efficiency roll-off (Li et al., 2016).

Synthesis and Reactivity

The reactivity of these compounds under various conditions has been a subject of study, leading to the development of novel synthetic pathways. For instance, divergent cyclizations of related compounds have yielded interesting bicyclic heterocycles, demonstrating the sensitivity of these reactions to the nature of reagents and the reaction medium (Smyth et al., 2007). Additionally, the synthesis of heteroleptic iridium(III) complexes with these derivatives has been explored for application in polymer light-emitting diodes (PLEDs), demonstrating high thermal stability and good electroluminescence performance (Tang et al., 2014).

Antimicrobial and Antimycobacterial Activity

The antimicrobial and antimycobacterial activities of nicotinic acid hydrazide derivatives, including pyridin-3-ylmethyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)carbamate, have been investigated, showing potential in the treatment of infections caused by various bacteria, including Mycobacterium tuberculosis (R.V.Sidhaye et al., 2011).

Mécanisme D'action

Target of Action

The primary target of this compound is the RET (c-RET) protein , a receptor tyrosine kinase . This protein plays a crucial role in cell survival, proliferation, and migration. It is involved in the development of several tissues and organs during embryogenesis and continues to be important in adult tissues .

Mode of Action

The compound acts as a highly efficient and selective inhibitor of the RET protein . It binds to the RET protein, inhibiting its kinase activity. This prevents the phosphorylation and activation of downstream signaling pathways that are critical for cell growth and survival .

Biochemical Pathways

The inhibition of RET disrupts several biochemical pathways. Primarily, it affects the MAPK/ERK and PI3K/AKT pathways , which are involved in cell proliferation and survival . By inhibiting these pathways, the compound can halt the growth of cells and induce apoptosis .

Pharmacokinetics

The compound has good solubility in DMSO, indicating it may have good bioavailability . It is insoluble in water, which could affect its distribution and excretion . The compound’s pKa value suggests it is weakly basic, which could influence its absorption and distribution within the body .

Result of Action

The result of the compound’s action is the inhibition of cell proliferation and induction of apoptosis in cells expressing the RET protein . This can lead to the shrinkage of tumors and a halt in their growth .

Action Environment

The compound’s action can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its absorption and distribution . Additionally, the presence of other substances, such as proteins or lipids, can affect the compound’s solubility and bioavailability .

Orientations Futures

Propriétés

IUPAC Name |

pyridin-3-ylmethyl N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c1-22-11-15(10-21-22)16-7-13(4-6-19-16)9-20-17(23)24-12-14-3-2-5-18-8-14/h2-8,10-11H,9,12H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCAARRGBYMNDRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)OCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

pyridin-3-ylmethyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-[2-(3-oxo-1,4-benzoxazin-4-yl)ethyl]but-2-enamide](/img/structure/B2467151.png)

![9-(5-chloro-2,4-dimethoxyphenyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2467154.png)

![N-(4-methylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2467161.png)

![2-[1-[2-(2-Methoxyphenyl)acetyl]azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2467166.png)

![(4-{[(4-Fluorophenyl)sulfonyl]amino}phenyl)acetic acid](/img/structure/B2467169.png)